N-(4-amino-5-formylpyridin-2-yl)pivalamide

Description

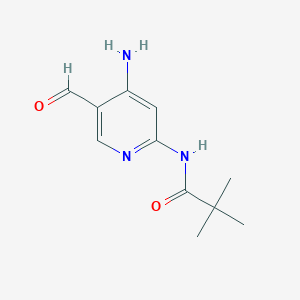

N-(4-amino-5-formylpyridin-2-yl)pivalamide is a pyridine derivative featuring a pivalamide group (-NHC(O)C(CH₃)₃) attached to the pyridine ring at position 2. The compound is further substituted with an amino (-NH₂) group at position 4 and a formyl (-CHO) group at position 3.

Properties

IUPAC Name |

N-(4-amino-5-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,3)10(16)14-9-4-8(12)7(6-15)5-13-9/h4-6H,1-3H3,(H3,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFGCCUMVTVQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C(=C1)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-5-formylpyridin-2-yl)pivalamide typically involves the reaction of 4-amino-5-formylpyridine with pivaloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-5-formylpyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-amino-5-formylpyridin-2-yl)pivalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(4-amino-5-formylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The amino and formyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Substituent Diversity and Molecular Weight

Pyridine pivalamides exhibit significant variability in substituent type and position, which directly influence molecular weight and reactivity:

*Theoretical molecular weight calculated based on the target compound’s structure.

Key Observations :

- Halogen substituents (e.g., Cl, Br, I) significantly increase molecular weight compared to the target compound, which lacks halogens.

- The presence of amino (-NH₂) and formyl (-CHO) groups in the target compound may enhance hydrogen-bonding capacity and nucleophilic reactivity, distinguishing it from halogenated analogs .

Melting Points and Physical Properties

Melting points reflect crystallinity and intermolecular interactions. Data from and catalogs reveal:

Insights :

- Aryl-substituted pivalamides (e.g., biphenyl or thiophenyl derivatives) exhibit higher melting points (77–125°C) due to enhanced π-π stacking and van der Waals interactions .

- The target compound’s amino and formyl groups may lower its melting point compared to halogenated analogs due to reduced molecular symmetry.

Structural and Spectroscopic Analysis

NMR and HRMS data from highlight substituent effects on chemical shifts:

N-(4-Methyl-3'-(trifluoromethyl)-biphenyl-3-yl)pivalamide :

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide :

Comparison with Target Compound :

Commercial Availability and Pricing

Catalog data () reveal pricing trends for structurally similar compounds:

Biological Activity

N-(4-amino-5-formylpyridin-2-yl)pivalamide is a compound with the molecular formula and a molecular weight of 221.26 g/mol. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-amino-5-formylpyridine with pivaloyl chloride, facilitated by a base such as triethylamine. This reaction leads to the formation of the amide bond, followed by purification methods like recrystallization or chromatography to isolate the final product.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that compounds similar to this compound may inhibit specific cancer cell lines. For instance, studies have shown that certain derivatives can modulate signaling pathways associated with tumor growth and survival, particularly through inhibition of protein kinases involved in cancer progression .

2. Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy due to their role in modifying gene expression related to cell cycle regulation and apoptosis . The structure-activity relationship (SAR) studies suggest that modifications to the pivalamide moiety can enhance selectivity and potency against specific HDAC isoforms .

3. Interaction with Biomolecules

The mechanism of action involves interactions with biomolecules, where the amino and formyl groups facilitate binding through hydrogen bonds and other interactions. This reactivity is crucial for influencing the function of proteins and enzymes, thereby altering their biological activity .

Case Study 1: Antitumor Activity

A study investigated a series of compounds derived from this compound, revealing that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines. The most effective compounds showed IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in oncology .

Case Study 2: HDAC Inhibition

In another research effort, derivatives of this compound were tested for their ability to inhibit HDACs. One compound demonstrated class I selectivity with an IC50 value of 0.684 µM against HDAC1, showcasing its potential as a lead compound for developing new anticancer drugs targeting epigenetic modifications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-amino-5-formylpyridin-2-yl)acetamide | Acetamide group instead of pivalamide | Moderate anticancer activity |

| N-(4-amino-5-formylpyridin-2-yl)benzamide | Benzamide group | Enhanced enzyme inhibition |

| N-(4-amino-5-formylpyridin-2-yl)butyramide | Butyramide group | Variable biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.